molecular formula C7H6NNaO4S B13124869 Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate

Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate

Cat. No.: B13124869
M. Wt: 223.18 g/mol
InChI Key: HMDOMERMNUBZIL-UHFFFAOYSA-M
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Description

Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group at the 6-position and a sulfinate group at the 3-position. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-(methoxycarbonyl)pyridine-3-sulfinate typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of 6-(methoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The sulfinate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Sodium 6-(methoxycarbonyl)pyridine-3-sulfonate.

    Reduction: 6-(Methoxycarbonyl)pyridine-3-sulfide.

    Substitution: Various alkylated or arylated derivatives of the pyridine ring.

Scientific Research Applications

Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 6-(methoxycarbonyl)pyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the substituents attached to it.

Comparison with Similar Compounds

  • Sodium pyridine-3-sulfinate
  • Sodium 6-(methoxycarbonyl)pyridine-2-sulfinate
  • Sodium 6-(methoxycarbonyl)pyridine-4-sulfinate

Comparison: Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is unique due to the specific positioning of the methoxycarbonyl and sulfinate groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable reagent in selective chemical transformations. Compared to its analogs, it offers enhanced reactivity and selectivity in certain reactions, making it a preferred choice in synthetic chemistry.

Biological Activity

Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a methoxycarbonyl group at the 6-position and a sulfinate group at the 3-position. This unique structural arrangement contributes to its reactivity and biological interactions. The molecular formula is C₉H₉NaO₃S, with a molecular weight of approximately 220.22 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic and Electrophilic Interactions : The compound can act as both a nucleophile and an electrophile, allowing it to participate in various biochemical reactions.
  • Metal Ion Coordination : The pyridine ring facilitates coordination with metal ions, which can enhance its catalytic properties and influence biological pathways.
  • Reactive Sulfinate Group : The sulfinate moiety is known for its reactivity, enabling participation in substitution reactions that may affect cellular processes.

Biological Activity

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, sodium 5-(methoxycarbonyl)pyridine-3-sulfinate has demonstrated effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds in this class have been observed to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that these compounds can interfere with cell cycle progression and promote cell death in malignant cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
CytotoxicitySelective toxicity towards cancer cells

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound derivatives demonstrated significant cytotoxic effects on various human cancer cell lines. The IC50 values were reported as follows:

Cell LineIC50 (μM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)10.5

These results indicate the compound's potential as a selective anticancer agent, prompting further investigation into its mechanisms of action and therapeutic applications.

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;6-methoxycarbonylpyridine-3-sulfinate

InChI

InChI=1S/C7H7NO4S.Na/c1-12-7(9)6-3-2-5(4-8-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

HMDOMERMNUBZIL-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=NC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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